Delta-Tocotrienol

Übersicht

Beschreibung

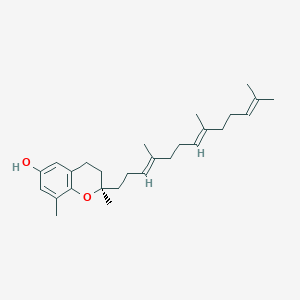

Delta-tocotrienol is a member of the vitamin E family, which includes tocopherols and tocotrienols. Unlike tocopherols, tocotrienols have an unsaturated isoprenoid side chain with three double bonds. This compound is known for its potent antioxidant properties and is found in various natural sources such as palm oil, rice bran oil, and certain grains .

Wissenschaftliche Forschungsanwendungen

Delta-Tocotrienol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um antioxidative Mechanismen und Lipidperoxidation zu untersuchen.

Biologie: Untersucht auf seine Rolle beim Schutz von Zellen vor oxidativem Stress.

Medizin: Untersucht auf sein Potenzial in der Krebstherapie, der Herz-Kreislauf-Gesundheit und dem Neuroprotektion.

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine antioxidative Aktivität. Es fängt freie Radikale und reaktive Sauerstoffspezies ab und schützt so zelluläre Bestandteile vor oxidativem Schaden. Die Verbindung moduliert auch verschiedene molekulare Signalwege, darunter die Hemmung der HMG-CoA-Reduktase, die an der Cholesterinsynthese beteiligt ist. Diese Hemmung führt zu einem verringerten Cholesterinspiegel und potenziellen kardiovaskulären Vorteilen .

Wirkmechanismus

Target of Action

Delta-Tocotrienol, a member of the vitamin E family, has been found to target multiple cell signaling pathways . It has shown anticancer properties by targeting nuclear factor-κB, signal transducer and activator of transcription (STAT) 3, death receptors, apoptosis, nuclear factor (erythroid-derived 2)-like 2 (Nrf2), hypoxia-inducible factor (HIF) 1, growth factor receptor kinases, and angiogenic pathways . It also targets the tyrosine phosphatase SHP-1 .

Mode of Action

This compound interacts with its targets to induce various changes. For instance, it has been found to suppress the growth of cancer cells by inhibiting nuclear factor-κB and STAT3 activation . It also induces apoptosis, a form of programmed cell death, by interacting with death receptors . Furthermore, it has been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to suppress the nuclear factor-κB and STAT3 pathways, which are involved in cell growth and survival . It also affects the apoptosis pathway by interacting with death receptors . In addition, it has been found to affect the Nrf2 pathway, which is involved in the cellular response to oxidative stress .

Pharmacokinetics

This compound exhibits good bioavailability when administered orally . The pharmacokinetic parameters for single and multiple doses include a time to maximum concentration of 4–9.3 and 4.7–7.3 hours, maximum concentration of 795.6–3742.6 and 493.3–3746 ng/mL, half-life of 1.7–5.9 and 2.3–6.9 hours, and 0–12 hour area under the curve of 4518.7–20,781.4 and 1987.7–22,171.2 ng h/mL . These properties suggest that this compound can be effectively absorbed and distributed in the body.

Result of Action

The action of this compound results in various molecular and cellular effects. It has been found to inhibit the growth of cancer cells and induce apoptosis . It also exhibits anti-inflammatory properties by inhibiting the activity of certain enzymes involved in inflammation . Furthermore, it has been found to protect neurons from damage caused by oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, plasma concentrations of tocotrienols were shown to be higher when administered with food . Furthermore, the bioavailability of tocotrienols was found to be inconsistent in different target populations, from healthy subjects to smokers and diseased patients . This suggests that the individual’s health status and lifestyle can influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Delta-Tocotrienol interacts with various enzymes, proteins, and other biomolecules. It has been found to be the most potent G–CSF–inducing agent among vitamin E isoforms . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve biochemical markers of hepatocellular injury and steatosis in patients with nonalcoholic fatty liver disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that daily intake of 750 mg to 1000 mg and even 3.2 g of this compound were well tolerated by humans and achieved bioactive levels without any adverse events .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that this compound can be found in various compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Delta-Tocotrienol kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Kondensation von Homogentisinsäure mit Farnesylpyrophosphat, gefolgt von Cyclisierung und Methylierungsschritten. Die Reaktionsbedingungen erfordern typischerweise saure oder basische Katalysatoren und kontrollierte Temperaturen, um die korrekte Bildung der Isoprenoid-Seitenkette zu gewährleisten .

Industrielle Produktionsverfahren

In der Industrie wird this compound häufig aus natürlichen Quellen wie Palmöl und Reiskleieöl gewonnen. Der Extraktionsprozess beinhaltet die Verseifung, gefolgt von Destillations- und Reinigungsschritten zur Isolierung der Tocotrienole. Moderne Verfahren wie die Superkritische Fluidextraktion werden ebenfalls eingesetzt, um die Ausbeute und Reinheit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Delta-Tocotrienol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Chinonen oxidiert werden, die weniger aktiv sind, aber dennoch einige antioxidative Eigenschaften besitzen.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechende Hydrochinonform umwandeln.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Die Bedingungen beinhalten oft starke Basen oder Säuren, um die Reaktion zu erleichtern.

Hauptprodukte

Oxidation: Chinone

Reduktion: Hydrochinone

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Alpha-Tocotrienol

- Beta-Tocotrienol

- Gamma-Tocotrienol

- Alpha-Tocopherol

- Beta-Tocopherol

- Gamma-Tocopherol

- Delta-Tocopherol

Einzigartigkeit

Delta-Tocotrienol ist einzigartig aufgrund seiner höheren antioxidativen Aktivität im Vergleich zu anderen Tocotrienolen und Tocopherolen. Es hat eine längere Plasmahalbwertszeit, bietet eine höhere Bioverfügbarkeit und eine langsamere Biotransformation. Dies macht es besonders effektiv in klinischen Anwendungen im Zusammenhang mit oxidativem Stress und Entzündungen .

This compound zeichnet sich durch seine starken biologischen Aktivitäten und vielfältigen Anwendungen aus, was es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in industriellen Anwendungen macht.

Eigenschaften

IUPAC Name |

(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/b21-12+,22-14+/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODADKLYLWWCHNB-LDYBVBFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180288 | |

| Record name | delta-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25612-59-3 | |

| Record name | δ-Tocotrienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Tocotrienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-TOCOTRIENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SRB74OWSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | delta-Tocotrienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

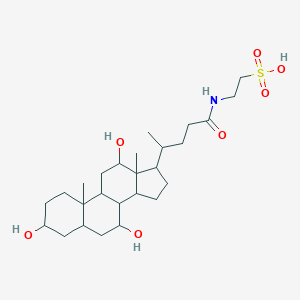

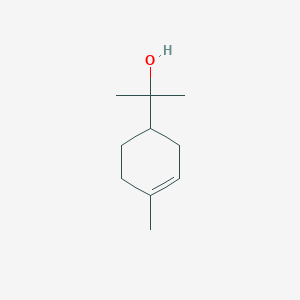

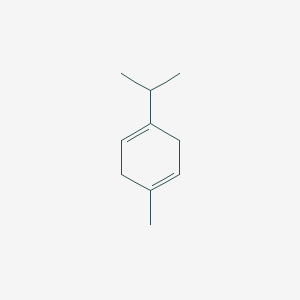

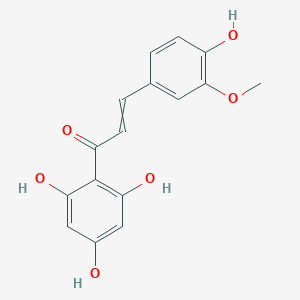

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.